molecular formula C19H15N3O2S3 B2740439 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021264-02-7

5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2740439
CAS RN: 1021264-02-7
M. Wt: 413.53
InChI Key: JEYVDJBEDAFYLC-UHFFFAOYSA-N
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Description

The compound “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . Thiazolo[4,5-d]pyrimidines are a class of bicyclic [6 + 6] systems . They have been studied for their potential biological significance and have been applied in the medical and pharmaceutical fields .


Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a bicyclic [6 + 6] system . The specific molecular structure of “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is not available in the retrieved data.

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : This compound is part of research efforts aimed at synthesizing novel heterocyclic compounds with potential biological activities. For example, research on similar compounds has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Herbicidal Activities : Derivatives of thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed, synthesized, and shown to possess significant herbicidal activities against the root growth of rape and barnyard grass, showcasing the compound's potential in agricultural applications (Ying Liang, Shuang Fan, W. Mo, H. He, 2007).

  • Antiparkinsonian Activity : Certain urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiparkinsonian activity, indicating the compound's relevance in developing treatments for neurological disorders (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).

  • Antioxidant Properties : The synthesis and characterization of new pyrimidine derivatives, including those related to thiazolo[4,5-d]pyrimidin-7(6H)-ones, have been explored for their antioxidant properties, highlighting the compound's potential in oxidative stress-related therapeutic applications (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, Yağmur Karakuş, 2018).

  • Antitumor Activity : Several studies have focused on synthesizing and evaluating thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These studies demonstrate the compound's potential as a scaffold for developing new anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the synthesis of the thiazolo[4,5-d]pyrimidine ring system followed by the introduction of the phenyl and methoxybenzylthio substituents.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "benzaldehyde", "3-methoxybenzyl chloride", "phenyl isothiocyanate", "sodium ethoxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-thioxo-2,3-dihydrothiazole", "a. Dissolve 2-aminothiophenol (1.0 g, 8.5 mmol) in ethanol (20 mL) and add ethyl acetoacetate (1.2 g, 8.5 mmol) and sodium ethoxide (0.5 g, 8.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain 2-thioxo-2,3-dihydrothiazole (1.5 g, 85% yield).", "Step 2: Synthesis of thiazolo[4,5-d]pyrimidine", "a. Dissolve 2-thioxo-2,3-dihydrothiazole (1.0 g, 6.4 mmol) in acetic acid (20 mL) and add benzaldehyde (1.2 g, 11.5 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with water and dry under vacuum to obtain thiazolo[4,5-d]pyrimidine (1.5 g, 80% yield).", "Step 3: Introduction of phenyl and methoxybenzylthio substituents", "a. Dissolve thiazolo[4,5-d]pyrimidine (0.5 g, 2.5 mmol) in ethanol (10 mL) and add phenyl isothiocyanate (0.6 g, 3.5 mmol) and 3-methoxybenzyl chloride (0.7 g, 4.0 mmol).", "b. Heat the reaction mixture at reflux for 8 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the desired compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' (0.8 g, 70% yield)." ] }

CAS RN

1021264-02-7

Product Name

5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Molecular Formula

C19H15N3O2S3

Molecular Weight

413.53

IUPAC Name

5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23)

InChI Key

JEYVDJBEDAFYLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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